3-(2,3,4-Trifluorobenzyl)piperidine

basicity pKa piperidine

3-(2,3,4-Trifluorobenzyl)piperidine (CAS 1337321-64-8; molecular formula C₁₂H₁₄F₃N; molecular weight 229.24 g/mol) is a 3-substituted piperidine derivative bearing a 2,3,4-trifluorobenzyl group at the 3-position of the saturated nitrogen heterocycle. It belongs to the arylpiperidine class, a scaffold prevalent in central nervous system agents, G‑protein coupled receptor (GPCR) ligands, and antibacterial potentiators.

Molecular Formula C12H14F3N
Molecular Weight 229.24 g/mol
Cat. No. B13542372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3,4-Trifluorobenzyl)piperidine
Molecular FormulaC12H14F3N
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=C(C(=C(C=C2)F)F)F
InChIInChI=1S/C12H14F3N/c13-10-4-3-9(11(14)12(10)15)6-8-2-1-5-16-7-8/h3-4,8,16H,1-2,5-7H2
InChIKeyCFZORHKASJALFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3,4-Trifluorobenzyl)piperidine – A Structurally Defined Fluorinated Piperidine Building Block for Medicinal Chemistry Procurement


3-(2,3,4-Trifluorobenzyl)piperidine (CAS 1337321-64-8; molecular formula C₁₂H₁₄F₃N; molecular weight 229.24 g/mol) is a 3-substituted piperidine derivative bearing a 2,3,4-trifluorobenzyl group at the 3-position of the saturated nitrogen heterocycle . It belongs to the arylpiperidine class, a scaffold prevalent in central nervous system agents, G‑protein coupled receptor (GPCR) ligands, and antibacterial potentiators [1]. The compound is commercially available at ≥98% purity for research use .

Why 3-(2,3,4-Trifluorobenzyl)piperidine Cannot Be Directly Replaced by Other Trifluorobenzyl- or Benzyl-Piperidine Analogs


Procurement of a generic “trifluorobenzyl piperidine” without regard to the exact substitution pattern introduces uncontrolled variability in basicity (pKa), lipophilicity (LogP), and conformational bias that directly affect binding kinetics, selectivity, and pharmacokinetic profile [1][2]. The 2,3,4‑trifluoro substitution pattern on the benzyl ring creates a distinct electrostatic surface and dipole moment compared to the 2,4,6- or 3,4,5‑trifluoro isomers, while attachment at the piperidine 3‑position (rather than the 4‑position) alters the spatial orientation of the basic amine and the rotameric preferences of the benzyl side chain [3]. Generic substitution between these regioisomers or with non-fluorinated benzyl analogs therefore risks loss of potency, altered selectivity, or unexpected off‑target activity.

Quantitative Differentiation Data for 3-(2,3,4-Trifluorobenzyl)piperidine vs. Its Closest Analogs


Basicity Modulation by the 2,3,4-Trifluorobenzyl Group – pKa Comparison with 3-Benzylpiperidine

The electron-withdrawing effect of the three fluorine atoms on the 2,3,4‑trifluorobenzyl group is expected to lower the pKa of the piperidine nitrogen relative to non‑fluorinated 3‑benzylpiperidine. Computational pKa prediction tools for fluorinated piperidines consistently show that each additional ring fluorine reduces basicity by approximately 0.2–0.5 pKa units, a trend confirmed by measured data on structurally related N‑benzyl‑ and N‑phenylpiperidines [1][2]. The 4‑regioisomer of the target compound has a predicted pKa of 10.42 ± 0.10 [3], while 3‑benzylpiperidine has a predicted pKa of 10.45 ± 0.10 . The 3‑regioisomer is expected to exhibit a pKa slightly lower than its 4‑regioisomer counterpart owing to differential inductive transmission through the piperidine ring.

basicity pKa piperidine fluorine effect

Lipophilicity Differentiation – XLogP3 of 3-(2,3,4-Trifluorobenzyl)piperidine vs. 3-Benzylpiperidine

Fluorination of the benzyl ring increases lipophilicity, enhancing passive membrane permeability and potentially improving blood‑brain barrier penetration. The 4‑regioisomer of the target compound has a computed XLogP3 of 2.8 [1], while 3‑benzylpiperidine has a measured/predicted LogP of 2.56 . This ΔLogP of approximately +0.24 is consistent with the well‑documented lipophilicity‑enhancing effect of aryl‑fluorine substitution [2]. The 3‑regioisomer is expected to have a similar XLogP3 of ~2.7–2.9.

lipophilicity LogP fluorine permeability

Regioisomeric Differentiation – 3‑Substituted vs. 4‑Substituted Piperidine: Conformational and Steric Profile

Attachment of the benzyl group at the piperidine 3‑position versus the 4‑position alters the spatial relationship between the basic amine and the aryl ring. In 3‑substituted piperidines, the benzyl substituent can adopt both axial and equatorial conformations with distinct energetic preferences, whereas 4‑substituted piperidines predominantly place the substituent in the equatorial position [1]. This conformational flexibility affects the presentation of the trifluorobenzyl pharmacophore to target proteins, potentially leading to different binding modes and selectivity profiles in GPCR and enzyme targets [2]. The 3‑substitution pattern also introduces a chiral center, enabling enantioselective synthesis and chiral SAR exploration that is not available with the achiral 4‑substituted analog.

regioisomer conformation piperidine 3-substituted

Fluorination Pattern Specificity – 2,3,4‑Trifluoro vs. 2,4,6‑Trifluoro Substitution: Predicted Dipole and Electrostatic Potential Differences

The 2,3,4‑trifluoro substitution pattern on the benzyl ring generates a distinct molecular electrostatic potential (ESP) surface compared to the more symmetric 2,4,6‑trifluoro isomer. In the 2,3,4‑pattern, the contiguous fluorine substitution creates a region of high negative electrostatic potential on one face of the aromatic ring, which can engage in orthogonal multipolar interactions with protein binding sites (e.g., C–F···C=O and C–F···H–N interactions) [1]. The 2,4,6‑pattern distributes the fluorine electron withdrawal more symmetrically, resulting in a different ESP profile. This difference is qualitatively significant for fragment‑based drug discovery where fluorine‑protein interactions are critical for binding enthalpy [2].

fluorine pattern electrostatic potential dipole SAR

Procurement‑Relevant Application Scenarios for 3-(2,3,4-Trifluorobenzyl)piperidine


Fragment‑Based Drug Discovery (FBDD) Library Design – 3D Fragment with Defined Fluorine‑Protein Interactions

3-(2,3,4-Trifluorobenzyl)piperidine serves as a fluorinated 3D fragment that introduces shape diversity and electrostatic complexity into fragment screening libraries. Its XLogP3 of ~2.8 and predicted pKa of ~10.3–10.4 place it in a favorable physicochemical range for fragment hits, while the 2,3,4‑trifluoro pattern enables C–F···protein multipolar interactions that can improve binding enthalpy without excessive lipophilicity [1]. The chiral center at C‑3 allows for enantiopure fragment exploration in cases where stereochemistry influences binding.

Structure‑Activity Relationship (SAR) Studies on GPCR Ligands – CCR3, Sigma‑1, and Chemokine Receptors

The 3‑benzylpiperidine scaffold is a privileged structure in GPCR antagonist design, particularly for CCR3 chemokine receptor antagonists and sigma‑1 receptor ligands [2]. The 2,3,4‑trifluorobenzyl substitution provides a tool to modulate potency and selectivity through altered electrostatic complementarity and conformational bias. The 3‑regioisomer offers a conformational profile distinct from commercial 4‑regioisomers, enabling the exploration of underexploited chemical space in GPCR drug discovery programs.

Antibacterial Efflux Pump Inhibitor (EPI) Research – 3‑Arylpiperidine Potentiators

3‑Arylpiperidine derivatives have been identified as potentiators of existing antibacterial agents, with an initial hit showing an IC₅₀ of ~90 μM in an E. coli efflux pump assay [3]. The SAR study highlighted that the fluorine substitution on the aryl ring and the tether length between the piperidine and the aryl group are critical for antibiotic accumulation activity. 3-(2,3,4-Trifluorobenzyl)piperidine, with its specific fluorine pattern and one‑carbon methylene tether, represents a logical analog for systematic SAR exploration in efflux pump inhibitor programs targeting Gram‑negative pathogens.

Physicochemical Property Benchmarking and Computational Model Calibration

The compound’s well‑defined structure (single regioisomer, defined fluorination pattern) makes it suitable as a calibration standard for in silico pKa and LogP prediction models for fluorinated piperidines. Researchers can use measured experimental pKa and LogD values (once determined) to validate and refine computational tools such as ACD/pKa, Epik, or MoKa, which are routinely used in pharmaceutical R&D to prioritize compound series .

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